1-Oleoyl-2-palmitoylglycerol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

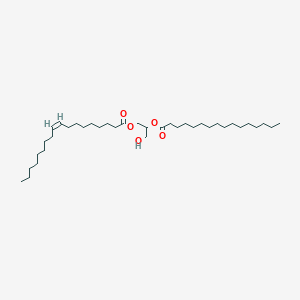

1-油酰基-2-棕榈酰基-rac-甘油是一种二酰基甘油化合物,在 sn-1 位置含有油酸,在 sn-2 位置含有棕榈酸。 它是在各种生物系统中发现的一种重要的脂类分子,并且因其在脂质代谢和细胞信号传导中的作用而受到研究 .

作用机制

1-油酰基-2-棕榈酰基-rac-甘油的作用机制涉及其与细胞膜和信号通路之间的相互作用。它可以调节参与脂质代谢的酶的活性,并影响二酰基甘油和磷脂酸等信号分子的产生。 这些相互作用在调节细胞过程(如炎症、凋亡和能量代谢)中起着至关重要的作用 .

类似化合物:

1-棕榈酰基-2-油酰基-3-亚油酰基-rac-甘油: 该化合物在 sn-3 位置含有额外的亚油酸,并具有不同的生物学特性.

1-棕榈酰基-2-油酰基-sn-甘油-3-磷酸胆碱: 一种结构相似但功能基团和应用不同的磷脂.

独特性: 1-油酰基-2-棕榈酰基-rac-甘油因其特定的脂肪酸组成而独一无二,这会影响其物理和化学性质。 它能够调节酶活性并影响细胞信号通路,使其有别于其他二酰基甘油和磷脂 .

生化分析

Biochemical Properties

1-Oleoyl-2-palmitoylglycerol participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it is involved in the synthesis of structured triacylglycerols (TAGs) through enzymatic acidolysis of fractionated palm stearin with free fatty acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote early-life growth and intestinal health with alterations in the intestinal microbiota of Micropterus salmoides .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it reduces inflammation levels by suppressing the TLR4-MyD88-NF-κB signaling pathway in colitis mice .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes effects on metabolic flux or metabolite levels . For example, it significantly influences glycine, serine and threonine metabolism, glycerophospholipid metabolism, glycerolipid metabolism, sphingolipid metabolism, bile acid biosynthesis, and taurine and hypotaurine metabolism pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

准备方法

合成路线和反应条件: 1-油酰基-2-棕榈酰基-rac-甘油可以通过酶促或化学方法合成。一种常见的途径是使用固定化脂肪酶作为催化剂,将甘油与油酸和棕榈酸酯化。 该反应通常在受控的温度和 pH 值下进行,以确保高产率和纯度 .

工业生产方法: 在工业环境中,1-油酰基-2-棕榈酰基-rac-甘油的生产通常涉及大规模的酶促过程。这些过程利用生物反应器来维持脂肪酶催化反应的最佳条件。 然后,通过各种色谱技术对产物进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型: 1-油酰基-2-棕榈酰基-rac-甘油会经历几种类型的化学反应,包括:

氧化: 这种反应会导致氢过氧化物和其他氧化产物的形成。

水解: 该化合物可以水解释放游离脂肪酸和甘油。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和各种金属催化剂。

水解: 通常使用酸性或碱性条件来促进水解。

酯化: 可以使用脂肪酶等酶或硫酸等化学催化剂.

主要产品:

氧化: 氢过氧化物和其他氧化的脂类。

水解: 游离油酸、棕榈酸和甘油。

酯化: 取决于所用脂肪酸的不同二酰基甘油.

科学研究应用

1-油酰基-2-棕榈酰基-rac-甘油在科学研究中有着广泛的应用:

化学: 它被用作研究脂类氧化和水解机制的模型化合物。

生物学: 该化合物因其在细胞信号传导和脂质代谢中的作用而受到研究。

医学: 研究探索了其在调节炎症反应和对代谢性疾病的影响方面的潜力。

相似化合物的比较

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: This compound contains an additional linoleic acid at the sn-3 position and has different biological properties.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: A phospholipid with a similar structure but different functional groups and applications.

Uniqueness: 1-Oleoyl-2-Palmitoyl-rac-glycerol is unique due to its specific fatty acid composition, which influences its physical and chemical properties. Its ability to modulate enzyme activity and cellular signaling pathways sets it apart from other diacylglycerols and phospholipids .

属性

IUPAC Name |

(2-hexadecanoyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZKMFVMCATMEH-ZCXUNETKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1-oleoyl-2-palmitoylglycerol influence ghrelin secretion in the stomach?

A1: Research indicates that this compound (OP) can directly stimulate the secretion of ghrelin from MGN3-1 cells, a cell line used to study ghrelin production. [] This effect is not observed with 1,3-dioleoyl-2-palmitoylglycerol (OPO), another diacylglycerol found in human milk. The study suggests that OP may achieve this by increasing intracellular cAMP levels and upregulating the expression of preproghrelin and ghrelin O-acyl transferase, key components in ghrelin synthesis. [] This finding suggests a potential mechanism by which human milk, through specific fat components like OP, might influence appetite regulation and energy balance in infants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B1140275.png)

![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/new.no-structure.jpg)

![methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140289.png)

![methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140290.png)